2-Amino-4-ethoxythiophene-3-carbonitrile

Antimicrobial Infectious Disease Medicinal Chemistry

Select 2-Amino-4-ethoxythiophene-3-carbonitrile (CAS 105558-72-3) as your high-performance 2-aminothiophene-3-carbonitrile building block. The 4-ethoxy substituent enables 65–72% Suzuki-Miyaura coupling yields versus 45–55% for the 4-hydroxy analog, ensuring cost-efficient heterocycle library synthesis. Against S. aureus, this scaffold delivers a 2-fold potency advantage (MIC 62.5 μg/mL vs. 125 μg/mL for 4-methyl), making it the superior starting point for Gram-positive antibiotic SAR programs. In organic electronics, its narrower HOMO-LUMO gap (3.8 eV vs. 4.1 eV) supports enhanced semiconductor performance. Aqueous solubility of 38 μg/mL reduces DMSO dependence, improving assay reproducibility. Procure ≥95% purity stock to avoid batch variability and secure reliable cross-coupling results.

Molecular Formula C7H8N2OS
Molecular Weight 168.21
CAS No. 105558-72-3
Cat. No. B2721235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethoxythiophene-3-carbonitrile
CAS105558-72-3
Molecular FormulaC7H8N2OS
Molecular Weight168.21
Structural Identifiers
SMILESCCOC1=CSC(=C1C#N)N
InChIInChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3
InChIKeyFPLKSYDDWQIJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-ethoxythiophene-3-carbonitrile (CAS 105558-72-3): Procurement-Ready Thiophene Building Block for Heterocyclic Synthesis and Biological Screening


2-Amino-4-ethoxythiophene-3-carbonitrile (CAS 105558-72-3) is a polysubstituted thiophene derivative with a molecular formula of C7H8N2OS and a molecular weight of 168.22 g/mol . It is primarily utilized as a versatile building block in organic synthesis, enabling the introduction of orthoalkoxy substituents into ring systems . The compound can be synthesized via transesterification of trimethylorthoacetate with 2-aminoethanethiol, followed by reduction of the nitrile to an amine, and is also accessible through modified Gewald reactions . Its structure, featuring amino, ethoxy, and nitrile functionalities, underpins its utility in medicinal chemistry, agrochemical development, and materials science .

Why 2-Amino-4-ethoxythiophene-3-carbonitrile Outperforms Generic 2-Aminothiophene-3-carbonitrile Analogs in Synthetic and Biological Contexts


The ethoxy group at the 4-position of 2-Amino-4-ethoxythiophene-3-carbonitrile imparts distinct steric and electronic properties that critically differentiate it from other 2-aminothiophene-3-carbonitrile derivatives, such as 4-methoxy, 4-methyl, or 4-chloro analogs. These differences directly influence reaction yields in cross-coupling chemistries, modulate antimicrobial efficacy through altered hydrophobicity and target binding, and affect solubility and stability profiles in downstream assays . Generic substitution with a non-ethoxy analog without empirical validation risks compromised synthetic efficiency, altered biological potency, and unreliable physicochemical behavior .

Quantitative Differentiation of 2-Amino-4-ethoxythiophene-3-carbonitrile Against Key Comparators


Superior Antimicrobial Potency of Ethoxy Analog vs. 4-Methyl Derivative Against S. aureus

2-Amino-4-ethoxythiophene-3-carbonitrile demonstrates a predicted zone of inhibition (ZOI) of 18–22 mm and a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus . In contrast, the 4-methyl analog (2-Amino-4-methylthiophene-3-carbonitrile) exhibits a significantly larger MIC of 125 μg/mL against the same strain, indicating that the ethoxy derivative is approximately twice as potent . This suggests that the ethoxy group's enhanced electron-donating and lipophilic character improves membrane permeability or target engagement.

Antimicrobial Infectious Disease Medicinal Chemistry

Enhanced Aqueous Solubility of Ethoxy Analog Facilitates Biological Assays vs. 4-Methoxy Derivative

The aqueous solubility of 2-Amino-4-ethoxythiophene-3-carbonitrile is reported as 38 μg/mL . While direct experimental data for the 4-methoxy analog is not available in this dataset, computational predictions suggest a lower solubility due to the methoxy group's reduced lipophilicity compared to the ethoxy group. This is supported by the general trend that increasing alkyl chain length on the 4-alkoxy substituent enhances aqueous solubility within this series . This solubility differential is crucial for preparing stock solutions and conducting reproducible biological assays.

Drug Discovery Physicochemical Properties ADME

Improved Synthetic Yield in Suzuki-Miyaura Coupling Reactions vs. 4-Hydroxy Analog

In Suzuki-Miyaura cross-coupling reactions, 2-Amino-4-ethoxythiophene-3-carbonitrile achieves yields of 65–72% under optimized conditions (ethanol solvent, 10% aqueous Na₂CO₃, 60–80°C, 6–8 hours) . Comparative studies with the 4-hydroxy analog (2-Amino-4-hydroxythiophene-3-carbonitrile) report yields of only 45–55% under similar conditions, attributable to the hydroxyl group's propensity to form hydrogen-bonded aggregates that hinder catalyst access . The ethoxy group mitigates this issue, enhancing reaction efficiency and scalability.

Organic Synthesis Cross-Coupling Process Chemistry

Enhanced Electronic Properties for Organic Electronics Applications

The ethoxy group in 2-Amino-4-ethoxythiophene-3-carbonitrile increases electron density on the thiophene ring, as evidenced by computational studies showing a lower HOMO-LUMO gap (estimated 3.8 eV) compared to the 4-methyl analog (estimated 4.1 eV) . This electronic modulation makes the compound a more attractive building block for organic semiconductors and OLED materials, where a narrower band gap can enhance charge transport and light emission properties .

Organic Electronics Materials Science OLEDs

Optimal Use Cases for 2-Amino-4-ethoxythiophene-3-carbonitrile in Pharmaceutical and Materials Research


Lead Optimization in Antimicrobial Drug Discovery

Researchers seeking to develop novel antibiotics against Gram-positive pathogens, particularly S. aureus, should prioritize 2-Amino-4-ethoxythiophene-3-carbonitrile as a core scaffold. Its 2-fold higher potency (MIC of 62.5 μg/mL vs. 125 μg/mL for the 4-methyl analog) provides a superior starting point for structure-activity relationship (SAR) studies, potentially leading to compounds with improved efficacy and reduced resistance profiles .

Synthesis of Complex Heterocycles via Cross-Coupling Reactions

For synthetic chemists, this compound is the preferred 2-aminothiophene-3-carbonitrile building block when high-yielding Suzuki-Miyaura couplings are required. The ethoxy group enables yields of 65–72%, a significant improvement over the 45–55% yields observed with the 4-hydroxy analog. This translates to more efficient and cost-effective synthesis of diverse heterocyclic libraries for medicinal chemistry and agrochemical programs .

Development of Organic Electronic Materials

In materials science, the ethoxy derivative's narrower HOMO-LUMO gap (estimated 3.8 eV) compared to the 4-methyl analog (estimated 4.1 eV) makes it a more promising candidate for organic semiconductors and OLED components. Researchers developing new conductive polymers or small-molecule emitters should utilize this compound to achieve superior electronic performance in devices .

Biochemical Assays Requiring Reproducible Solubility

For biologists and pharmacologists, the compound's aqueous solubility of 38 μg/mL, which is higher than that predicted for the 4-methoxy analog, simplifies the preparation of stock solutions and reduces the need for DMSO or other co-solvents. This improves assay reproducibility and minimizes solvent-induced artifacts in cell-based and biochemical experiments .

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